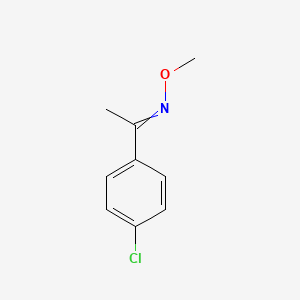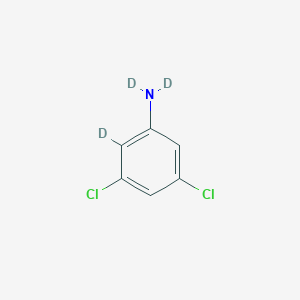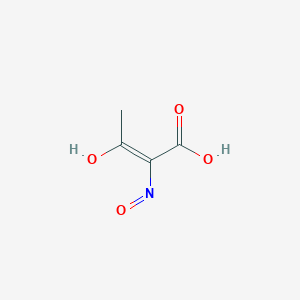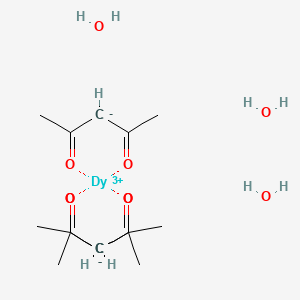
Tris(acetylacetonyl)dysprosium trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(acetylacetonyl)dysprosium trihydrate is a coordination complex with the chemical formula C15H27DyO9. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. It is commonly used in research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetylacetonyl)dysprosium trihydrate typically involves the reaction of dysprosium chloride with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
化学反応の分析
Types of Reactions: Tris(acetylacetonyl)dysprosium trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxide.
Reduction: Reduction reactions can convert the complex into lower oxidation states of dysprosium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Dysprosium oxide.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tris(acetylacetonyl)dysprosium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and diagnostic techniques due to its paramagnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials and coatings due to its thermal stability and reactivity.
作用機序
The mechanism of action of Tris(acetylacetonyl)dysprosium trihydrate involves its ability to form stable coordination complexes with various substrates. The dysprosium ion interacts with the ligands through coordination bonds, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
類似化合物との比較
- Tris(acetylacetonyl)aluminum
- Tris(acetylacetonyl)chromium
- Tris(acetylacetonyl)iron
- Tris(acetylacetonyl)manganese
Comparison: Tris(acetylacetonyl)dysprosium trihydrate is unique due to its specific lanthanide properties, such as high magnetic susceptibility and thermal stability. Compared to other metal acetylacetonates, it offers distinct advantages in applications requiring strong paramagnetic properties and stability under high temperatures.
特性
IUPAC Name |
dysprosium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Dy.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAVDQDNLLUAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Dy+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27DyO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18716-76-2 |
Source


|
| Record name | Dysprosium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
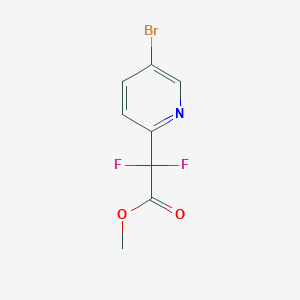

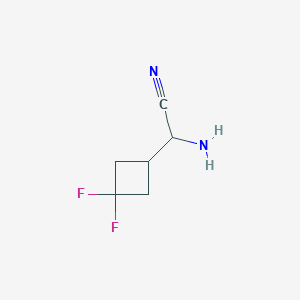
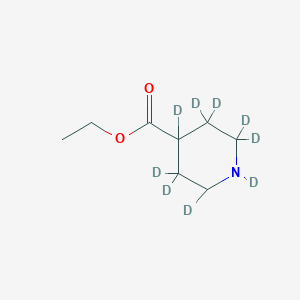
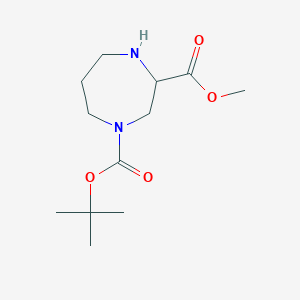
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
